Mercaptosuccinic acid
Overview
Description
Mercaptosuccinic acid, also known as thiomalic acid, is a dicarboxylic acid containing a thiol functional group. It is an organosulfur compound with the chemical formula C4H6O4S. This compound is notable for its versatility and stability in both slightly acidic and alkaline solutions, making it a valuable component in various fields such as biology, chemistry, cosmetics, medicine, and nanotechnology .
Mechanism of Action
Target of Action
Mercaptosuccinic acid (MS), also known as Thiomalic acid, is a dicarboxylic acid containing a thiol functional group . It is a versatile substance with diverse applications in biology, chemistry, cosmetics, medicine, and nanotechnology .
Mode of Action
MS can serve as an inhibitor for glutathione peroxidase . Glutathione peroxidase is an enzyme that protects the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. By inhibiting this enzyme, MS can increase the toxicity of substances in cells or tissues .
Biochemical Pathways
It is known that ms can be utilized by microbes as a carbon and energy source for growth This suggests that MS may interact with various catabolic mechanisms within these organisms
Pharmacokinetics
Its chemical, physical, and biological properties, such as stability in slightly acidic and alkaline solutions, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of MS’s action are diverse due to its multifunctional applicability. For instance, in nanotechnology, MS is often used as a capping ligand for nanocrystals . In medicine, MS-silver and MS-gold nanoparticles have shown antimicrobial activity . In cosmetics, MS is widely utilized as a reducing agent .
Action Environment
The action, efficacy, and stability of MS can be influenced by various environmental factors. For example, MS is stable in slightly acidic as well as in alkaline solutions . This suggests that the pH of the environment could influence the action of MS. Additionally, the presence of other substances, such as silver or gold, can enhance the functionality of MS, as seen in its use in nanotechnology and antimicrobial applications .
Biochemical Analysis
Biochemical Properties
Mercaptosuccinic acid plays a significant role in biochemical reactions. It can serve as an inhibitor for glutathione peroxidase . The thiol group as well as the two carboxylic groups of this compound contributes to its multifunctional applicability .
Cellular Effects
This compound has various effects on cells and cellular processes. For instance, the toxicity of substances can be increased due to the presence of this compound in the respective cells or tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can compete with glutathione for binding to the Sec active site of glutathione peroxidase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable in slightly acidic as well as in alkaline solutions
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is an intermediate in the synthesis of corrosion inhibitors, soil fumigants, active pharmaceutical ingredients, and electroplating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkylated this compound derivatives
Scientific Research Applications
Mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizing and capping agent in the synthesis of quantum dots and nanocrystals
Biology: It serves as an inhibitor for enzymes like glutathione peroxidase.
Medicine: It is utilized in bioimaging and as a nanocarrier for drug delivery
Industry: It is employed as a reducing agent in cosmetics and as an intermediate in the synthesis of corrosion inhibitors and electroplating agents
Comparison with Similar Compounds
Thioglycolic acid: Another thiol-containing compound used in similar applications but less stable in acidic conditions.
Mercaptopropionic acid: Similar to mercaptosuccinic acid but with a different carbon chain length.
Dithis compound: Contains two thiol groups and is used as a chelating agent for heavy metals.
Uniqueness: this compound is unique due to its stability in both slightly acidic and alkaline solutions, which makes it more versatile compared to other thiol-containing compounds. Its dual carboxyl and thiol functional groups also contribute to its wide range of applications in various fields .
Properties
IUPAC Name |
2-sulfanylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861615 | |
Record name | (+/-)-Mercaptosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Thiomalic acid | |
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CAS No. |
70-49-5 | |
Record name | (±)-Mercaptosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Thiomalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercaptosuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7302 | |
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Record name | Butanedioic acid, 2-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Mercaptosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercaptosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOMALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94239W5L4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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